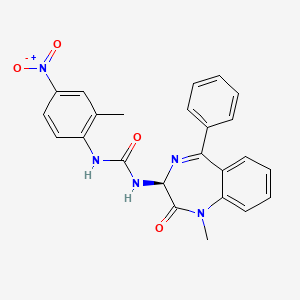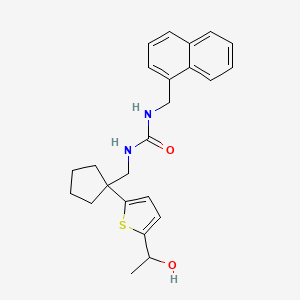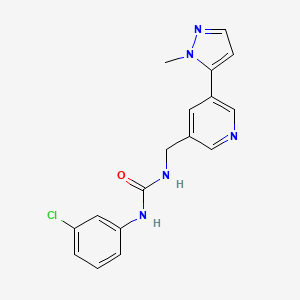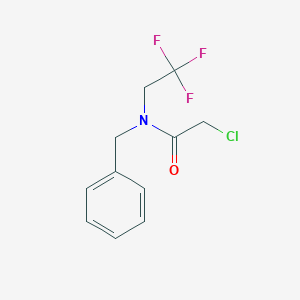![molecular formula C24H28N4O2 B2616674 N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1115930-29-4](/img/structure/B2616674.png)
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline” is a complex organic molecule that contains several interesting structural features, including an indole ring, a quinoxaline moiety, and an ether linkage . Indole is a significant heterocyclic system in natural products and drugs . Quinoxaline is another important heterocyclic compound that is often found in various bioactive molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and quinoxaline rings, along with the ether linkage connecting them. Techniques such as NMR and mass spectrometry would be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and quinoxaline rings. For example, the indole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether linkage might enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Evaluation
Quinoxaline-incorporated Schiff bases, including derivatives related to the compound , have been synthesized and evaluated for biological activities. These compounds have shown potential in antitubercular and anti-inflammatory activities. The synthesis methods, particularly microwave-assisted methods, have proven advantageous in terms of higher yields and environmental friendliness (Achutha et al., 2013).
Catalysis in Asymmetric Hydrogenation
Quinoxaline derivatives have been used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown high enantioselectivities and catalytic activities, especially in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Pesticidal Activities
Quinoxaline derivatives have been explored for their potential in pesticide development. Some compounds, including those structurally similar to the compound , exhibited herbicidal, fungicidal, and insecticidal activities. These findings suggest their utility in agricultural applications (Liu et al., 2020).
Corrosion Inhibition
Quinoxalines have been studied as corrosion inhibitors, particularly for copper in nitric acid media. Quantum chemical calculations have been used to understand the relationship between molecular structure and inhibition efficiency, indicating potential applications in industrial corrosion protection (Zarrouk et al., 2014).
Green Chemistry Approaches
Efforts have been made to develop eco-friendly and efficient methods for synthesizing quinoxaline derivatives. These include the use of oxidants in metal-free conditions, highlighting the compound's relevance in green chemistry and pharmaceutical development (Xie et al., 2019).
作用機序
将来の方向性
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. Given the biological activities associated with indole and quinoxaline moieties, this compound could potentially have interesting bioactive properties .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-11-13-27(14-12-16)23-19-9-4-5-10-20(19)24(30)28(26-23)15-21(29)25-22-17(2)7-6-8-18(22)3/h4-10,16H,11-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIXMKSIUDZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)


![(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid](/img/structure/B2616600.png)

![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616605.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2616608.png)

![N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2616610.png)
